5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a unique molecule with significant potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a common motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific reagents and catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of difluoromethyl anion in flow systems has been reported to enable diverse functional group transformations . This approach helps in scaling up the production while maintaining the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and enzymes. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylthiazole derivatives: These compounds share the trifluoromethyl group and thiazole ring but may lack the difluoromethyl group.
Difluoromethylthiazole derivatives: These compounds contain the difluoromethyl group and thiazole ring but may lack the trifluoromethyl group.
Uniqueness
The uniqueness of 5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid lies in the presence of both difluoromethyl and trifluoromethyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO2S/c7-3(8)2-1(4(13)14)12-5(15-2)6(9,10)11/h3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDGHEVQGWDNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)C(F)(F)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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